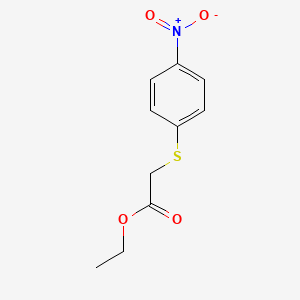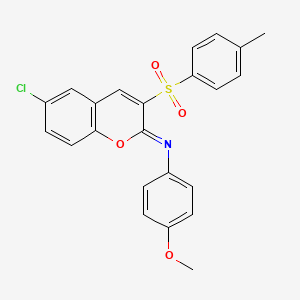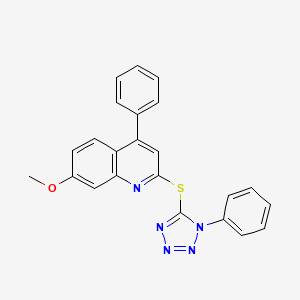![molecular formula C12H22N2O2 B2923481 tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate CAS No. 1780781-02-3](/img/structure/B2923481.png)
tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate” is a bicyclic compound with a molecular weight of 226.32 . It is also known as TBTA and is a white crystalline powder soluble in organic solvents . It contains a nitrogen atom and an oxygen atom .
Synthesis Analysis
The synthesis of compounds like “tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate” often involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis
The molecular formula of “tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate” is C12H22N2O2 . The InChI Code is 1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-9-4-5-12(13,6-9)8-14/h9H,4-8,13H2,1-3H3 .Chemical Reactions Analysis
As a bicyclic compound, “tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate” is part of the family of macrocyclic compounds, which are recognized as successful methods for targeting low-drugability targets, such as antimicrobials and protein-protein interactions (PPI) targets .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 306.5±25.0 °C and a predicted density of 1.112±0.06 g/cm3 . Its pKa is predicted to be 9.72±0.20 .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
Research has demonstrated methods for synthesizing bicyclic compounds similar to tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate. For instance, Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester. This compound was characterized through 1H NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction analysis, revealing its crystal structure in the monoclinic space group with a bicyclo[2.2.2]octane structure that includes a lactone moiety and a piperidine ring (Moriguchi et al., 2014).
Chiral Synthesis
Another study by Moriguchi et al. (2014) focused on the chiral synthesis of (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. This chiral cyclic amino acid ester was synthesized without the use of chiral catalysts or enzymes and without separation by chiral column chromatography, showcasing an efficient approach to chiral compound synthesis (Moriguchi et al., 2014).
Asymmetric Synthesis
Brock et al. (2012) described an asymmetric synthesis of the tropane alkaloid (+)-pseudococaine via ring-closing iodoamination of tert-butyl 2-hydroxy-7-[N-methyl-N-(α-methyl-p-methoxybenzyl)amino]cyclohept-3-ene-1-carboxylates, yielding 8-azabicyclo[3.2.1]octane scaffolds. This method provided access to complex molecular structures with significant yield, demonstrating the potential for synthesizing biologically relevant compounds (Brock et al., 2012).
Peptidomimetic Synthesis
The constrained peptidomimetic 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid, an azabicycloalkane amino acid, was efficiently synthesized as reported by Mandal et al. (2005). This research highlights the utility of azabicycloalkane amino acids as rigid dipeptide mimetics, which are valuable for structure-activity studies in peptide-based drug discovery (Mandal et al., 2005).
Conformationally Constrained Dipeptide Isosteres
Guarna et al. (1999) developed 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids from tartaric acid and α-amino acids as conformationally constrained dipeptide isosteres. These compounds serve as tools for exploring the structure-activity relationships in peptide analogs, providing a novel class of conformationally constrained dipeptide isosteres (Guarna et al., 1999).
Safety And Hazards
Zukünftige Richtungen
The future directions of “tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate” could involve further exploration of its potential in targeting low-drugability targets, such as antimicrobials and protein-protein interactions (PPI) targets . As a macrocyclic compound, it could play a significant role in the development of new drugs and therapies .
Eigenschaften
IUPAC Name |
tert-butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-9-4-5-12(13,6-9)8-14/h9H,4-8,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKNMMRQVQVREC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C2)(C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate | |
CAS RN |
1780781-02-3 |
Source


|
| Record name | tert-butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-2-methylthiazole](/img/structure/B2923401.png)
![3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2923402.png)
![7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine hcl](/img/structure/B2923403.png)

![3-[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-cyclohexylpropanamide](/img/structure/B2923405.png)
![5-(3-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2923407.png)





![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2923415.png)
